N-GlcNAc-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

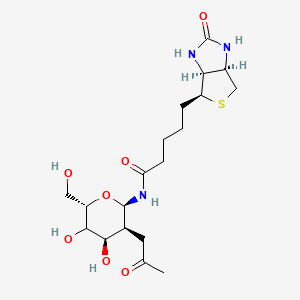

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O7S/c1-9(24)6-10-16(26)17(27)12(7-23)29-18(10)21-14(25)5-3-2-4-13-15-11(8-30-13)20-19(28)22-15/h10-13,15-18,23,26-27H,2-8H2,1H3,(H,21,25)(H2,20,22,28)/t10-,11-,12-,13-,15-,16+,17?,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXTBPGXKXZDJ-NWGRMCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1[C@H](C([C@@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659806 |

Source

|

| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-69-7 |

Source

|

| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Analysis: Structure and Function of N-GlcNAc-Biotin

The following technical guide details the structural and functional characteristics of N-GlcNAc-Biotin , specifically the chemical entity defined by CAS 1272755-69-7.[1][2][3]

Subject: this compound (CAS: 1272755-69-7) Classification: Biotinylated Monosaccharide Conjugate Primary Application: Glycobiology Probing, Lectin Interaction Studies, and Streptavidin-Based Immobilization.[1]

Executive Summary

This compound (2-Acetamido-N-biotinyl-2-deoxy-β-D-glucopyranosylamine) is a synthetic conjugate merging the molecular recognition properties of N-Acetylglucosamine (GlcNAc) with the high-affinity anchoring capability of Biotin .[1] Unlike metabolic labeling reporters (e.g., Ac4GlcNAz) that are incorporated into cellular glycans by transferases, this compound functions primarily as a defined chemical probe . It is utilized to study GlcNAc-binding proteins (such as Wheat Germ Agglutinin or O-GlcNAc transferase active sites) and to immobilize GlcNAc moieties on streptavidin-coated surfaces for interaction assays.

Structural Characterization

The molecule is a direct conjugate of Biotin and GlcNAc via an N-glycosidic amide linkage. Its structural integrity relies on the stability of the anomeric nitrogen bond, which locks the sugar in the

Chemical Architecture

The structure (Formula: C₁₈H₃₀N₄O₇S ; MW: 446.52 Da ) consists of three distinct functional domains:

-

The Glycan Core (Ligand): A 2-acetamido-2-deoxy-D-glucopyranose ring. This moiety mimics the terminal GlcNAc residues found on O-GlcNAcylated proteins and N-glycans, serving as the recognition motif for lectins (e.g., WGA) and anti-GlcNAc antibodies.

-

The Linkage (Anomeric Amide): The biotin moiety is attached directly to the C1 position of the glucose ring via a nitrogen atom. Specifically, the hydroxyl group at C1 is replaced by an amine, which forms an amide bond with the valeric acid tail of biotin.

-

Configuration: The linkage is strictly

-anomeric (equatorial), which is the biologically relevant configuration for most GlcNAc-binding proteins.

-

-

The Biotin Tail (Anchor): A bicyclic urea-tetrahydrothiophene ring system. This domain binds non-covalently but irreversibly to Streptavidin/Avidin (

M).

Structural Diagram (DOT Visualization)

The following diagram illustrates the topological connectivity of this compound.

Figure 1: Topological connectivity of this compound, highlighting the direct amide linkage between the GlcNAc anomeric amine and the Biotin valeric acid.

Physicochemical Properties & Stability[5]

| Property | Specification | Significance |

| Molecular Weight | 446.52 g/mol | Small enough to minimize steric hindrance in some binding assays, though the lack of a spacer (e.g., PEG) can limit accessibility if the binding pocket is deep. |

| Solubility | DMSO, Water (Moderate) | Compatible with aqueous biological buffers; stock solutions typically prepared in DMSO. |

| Linkage Stability | High (Amide) | The N-glycosyl amide bond is resistant to enzymatic hydrolysis by typical glycosidases that cleave O-glycosidic bonds, rendering it stable in lysates. |

| Purity Standard | Critical for competitive inhibition assays to ensure observed effects are not due to free Biotin or free GlcNAc. |

Experimental Applications & Protocols

Application 1: Competitive Inhibition / Elution

This compound serves as a potent hapten inhibitor. It can competitively elute GlcNAc-binding proteins (like Wheat Germ Agglutinin - WGA) from glycosylated matrices.

Mechanism: The GlcNAc moiety occupies the carbohydrate recognition domain (CRD) of the lectin. Protocol:

-

Binding: Incubate WGA-agarose beads with the glycoprotein sample of interest.

-

Wash: Remove non-specific binders with PBS.

-

Elution: Apply 10–50 mM this compound (or free GlcNAc) to displace the bound glycoproteins.

-

Note: While free GlcNAc is cheaper for elution, this compound is used when subsequent recapture of the eluent via Streptavidin is required.

-

Application 2: Surface Immobilization (The "Glyco-Chip" Mimic)

This molecule allows researchers to rapidly create GlcNAc-functionalized surfaces (SPR chips, ELISA plates) to screen for GlcNAc-binding partners.

Workflow Diagram:

Figure 2: Workflow for generating GlcNAc-functionalized surfaces using this compound for ligand binding assays.

Step-by-Step Protocol:

-

Coat: Use Streptavidin-coated 96-well plates. Wash 3x with TBST.

-

Functionalize: Add 100 µL of 100 µM this compound in PBS. Incubate for 1 hour at Room Temperature (RT).

-

Control: Incubate separate wells with free Biotin (to block streptavidin without sugar).

-

-

Wash: Wash 4x with TBST to remove unbound probe.

-

Probe: Add the putative GlcNAc-binding protein (e.g., cell lysate or purified WGA). Incubate 1–2 hours.

-

Detect: Use standard immunodetection (primary antibody + secondary-HRP) or direct fluorescence if the protein is tagged.

Critical Comparison: this compound vs. Metabolic Labeling

It is vital to distinguish this chemical probe from metabolic labeling reagents used in O-GlcNAc proteomics.

| Feature | This compound (This Probe) | Ac4GlcNAz + Biotin-Alkyne |

| Type | Pre-conjugated Chemical Standard | Metabolic Precursor + Click Reagent |

| Entry into Cell | Poor (No acetyl groups to facilitate transport) | High (Peracetylated for membrane permeability) |

| Mechanism | Binds to Lectins/Enzymes | Incorporated by OGT into proteins |

| Use Case | In vitro binding assays, Surface immobilization | In vivo labeling of O-GlcNAc proteins |

| Structure | Biotin directly on C1-Nitrogen | Biotin attached via Triazole to modified GlcNAc sidechain |

References

-

Ma, J., et al. (2021). "Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics." ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Chemical Synthesis of N-Acetylglucosamine-Biotin Conjugates

The following technical guide details the chemical synthesis and purification of N-Acetylglucosamine-Biotin (GlcNAc-Biotin) conjugates. This document focuses on the C1-anomeric conjugation strategy (via

Executive Summary & Strategic Rationale

In drug development and glycobiology, GlcNAc-biotin conjugates serve as critical probes for detecting GlcNAc-binding proteins (lectins) and for immobilizing glycans on streptavidin-coated surfaces (SPR, ELISA).

The Synthetic Challenge: The primary challenge is attaching the bulky biotin moiety without disrupting the C2-N-acetyl group or the pyranose ring conformation, both of which are essential for biological recognition.

-

Selected Strategy: C1-Anomeric Functionalization (Glycosylamine Route).

-

Mechanism: Conversion of the hemiacetal hydroxyl at C1 to a

-glycosylamine, followed by acylation with an activated biotin derivative. -

Advantages:

-

Stereoselectivity: The Kochetkov amination favors the thermodynamically stable

-anomer (equatorial amine), mimicking the natural -

Bioactivity: Preserves the C3, C4, and C6 hydroxyls and the C2-N-acetyl group, ensuring high affinity for WGA and other GlcNAc-binding proteins.

-

Synthesis Protocol: Step-by-Step

This protocol utilizes a convergent synthesis involving the preparation of 1-amino-GlcNAc followed by coupling with Biotin-NHS (N-hydroxysuccinimide ester) or Biotin-LC-NHS (Long Chain) to reduce steric hindrance.

Phase 1: Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosylamine (GlcNAc-NH )

Objective: Convert the anomeric hydroxyl of GlcNAc to a primary amine.

Reagents:

Protocol:

-

Dissolution: Dissolve GlcNAc (10.0 g, 45.2 mmol) in saturated aqueous NH

HCO -

Incubation: Stir the mixture at 37°C for 3–5 days .

-

Critical Control Point: Monitor the reaction via TLC (Ethyl Acetate/MeOH/Water 5:4:1). The product will appear as a ninhydrin-positive spot with a lower R

than the starting material.

-

-

Lyophilization: The reaction generates a carbamate intermediate that decomposes to the amine upon drying. Repeatedly lyophilize the solution (add water and re-lyophilize 3x) to remove residual ammonium bicarbonate and ammonia.

-

Validation: The resulting white powder is 1-amino-GlcNAc .

Phase 2: Conjugation with Biotin-NHS Ester

Objective: Form a stable amide bond between the C1-amine and the biotin valeric acid tail.

Reagents:

-

1-Amino-GlcNAc (from Phase 1)

-

Biotin-NHS (or Biotin-LC-NHS for a 6-carbon spacer)

-

DMSO (Anhydrous) or DMF

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Protocol:

-

Solubilization: Dissolve 1-amino-GlcNAc (1.0 eq, e.g., 220 mg) in anhydrous DMSO (5 mL).

-

Note: GlcNAc derivatives have poor solubility in DCM/THF; DMSO is required.

-

-

Activation: Add Biotin-NHS ester (1.1 eq, 375 mg).

-

Why NHS? NHS esters are highly reactive toward primary amines at pH 7–9 but stable enough to handle.

-

-

Base Addition: Add TEA (2.0 eq) to ensure the glycosylamine remains unprotonated (nucleophilic).

-

Reaction: Stir at Room Temperature (25°C) for 12–16 hours under inert atmosphere (N

). -

Quenching: Add 1 mL of water to hydrolyze unreacted NHS ester.

Phase 3: Purification & Work-up

Direct precipitation is often insufficient due to the high polarity of DMSO and the product.

-

Precipitation (Initial): Pour the reaction mixture into cold Acetone or Ethanol (50 mL). The GlcNAc-Biotin conjugate will precipitate; unreacted Biotin-NHS and DMSO remain largely in solution.

-

Centrifugation: Spin down at 5,000 x g for 10 mins. Discard supernatant.

-

Flash Chromatography (Polishing):

-

Stationary Phase: C18 Reverse-Phase Silica (or Sephadex G-10 for size exclusion).

-

Mobile Phase: Water/Methanol gradient (0%

50% MeOH). -

Detection: Monitor UV at 210 nm (amide bond) or use TLC (charring with H

SO

-

-

Final Isolation: Lyophilize the fractions containing the product to obtain a fluffy white powder.

Reaction Workflow Visualization

The following diagram illustrates the chemical pathway and logic flow for the synthesis.

Caption: Convergent synthesis workflow for C1-linked GlcNAc-Biotin, highlighting the Kochetkov amination and NHS-ester coupling steps.

Analytical Characterization (QC)

To validate the synthesis, the following analytical signatures must be confirmed.

| Method | Parameter | Expected Observation | Interpretation |

| 1H-NMR (D2O) | Anomeric Proton (H-1) | Large coupling constant ( | |

| 1H-NMR | Biotin Methines | Signals presence of the fused ureido (biotin) ring system. | |

| ESI-MS | Molecular Ion | Mass shift corresponding to GlcNAc (221 Da) + Biotin linker - H2O. | |

| Lectin Binding | WGA Assay | Fluorescence Polarization / SPR | High affinity binding to Wheat Germ Agglutinin (WGA) confirms the GlcNAc moiety is accessible and correctly folded. |

Alternative Route: Chemoenzymatic Synthesis (UDP-GlcNAc-Biotin)

For applications requiring the transfer of GlcNAc-biotin to proteins (e.g., O-GlcNAc profiling), the chemical conjugate described above is insufficient. You must synthesize the nucleotide sugar donor.

Method:

-

Enzyme: GlmU (N-acetylglucosamine-1-phosphate uridyltransferase) or engineered GalT (Y289L).

-

Reaction: Click chemistry approach is preferred here.

-

Use UDP-GlcNAz (Azide-modified).

-

Transfer GlcNAz to protein.[12]

-

React with Biotin-Alkyne via CuAAC (Click Chemistry). Note: This is a "labeling" protocol rather than a "conjugate synthesis" protocol, but it is frequently confused in literature.

-

References

-

Kumari, A., et al. (2016).[6][8] "Synthesis and biological evaluation of new biotinylated sugar conjugate as an attractive bio-probe and its interaction with wheat germ agglutinin." Bioorganic Chemistry, 68, 219–225.[6] Link[6]

- Kallin, E., et al. (1986). "Derivatization of glucosamine and N-acetylglucosamine via glycosylamines." Journal of Carbohydrate Chemistry, 5, 123-130.

-

Matsuoka, K., et al. (2023).[6][8][9][13] "Preparation of N-Linked-Type GlcNAc Monomers for Glycopolymers and Binding Specificity for Lectin." ACS Omega, 8(39), 36288–36297. Link

- Blixt, O., et al. (2004). "Printed covalent glycan array for ligand profiling of diverse glycan binding proteins." Proceedings of the National Academy of Sciences, 101(49), 17033-17038. (Validates glycosylamine-NHS coupling for arrays).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemoenzymatic synthesis of biotinylated nucleotide sugars as substrates for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]

- 4. Enzymatic synthesis of UDP-GlcNAc/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. N-GlcNAc-Biotin, 1272755-69-7 | BroadPharm [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. janeway.uncpress.org [janeway.uncpress.org]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of N-Linked-Type GlcNAc Monomers for Glycopolymers and Binding Specificity for Lectin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - CD BioGlyco [bioglyco.com]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]

- 13. Biotinylated N-Acetyllactosamine- and N,N-Diacetyllactosamine-Based Oligosaccharides as Novel Ligands for Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Probing O-GlcNAcylation: The Biological Application of Biotin Tagging Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins. Much like phosphorylation, O-GlcNAcylation is a key regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Its dysregulation is implicated in numerous diseases, from cancer to neurodegeneration. This guide provides an in-depth technical overview of the chemical biology strategies used to label, enrich, and identify O-GlcNAcylated proteins. We will move beyond the simple concept of an "N-GlcNAc-Biotin" probe to the more nuanced and powerful two-step methodologies that form the cornerstone of modern O-GlcNAc proteomics: metabolic and chemoenzymatic labeling followed by bioorthogonal biotin conjugation. This document details the core principles, provides validated, step-by-step protocols, and discusses the critical downstream analyses essential for researchers aiming to unravel the complexities of the O-GlcNAc proteome.

Part 1: The O-GlcNAc Modification - A Central Regulator of Cellular Function

The addition of a single N-acetylglucosamine (GlcNAc) sugar to the serine or threonine residues of proteins is a regulatory PTM fundamental to cell biology.[1] This process, termed O-GlcNAcylation, is controlled by a minimal enzymatic machinery that is exquisitely sensitive to the cell's metabolic state.

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding the O-GlcNAc moiety, using UDP-GlcNAc as the sugar donor.[2][3] The availability of UDP-GlcNAc is directly tied to glucose levels via the hexosamine biosynthetic pathway (HBP), making OGT a critical sensor of cellular nutrient status.

-

O-GlcNAcase (OGA): The single enzyme that removes the modification, allowing for rapid and dynamic cycling of O-GlcNAc on target proteins.[1][2]

This dynamic cycling allows O-GlcNAcylation to function as a regulatory switch, influencing protein stability, localization, and enzymatic activity.[4] It engages in extensive crosstalk with phosphorylation, often competing for the same or adjacent serine/threonine sites, thereby creating a complex regulatory code that governs cellular signaling networks.[5] Given its central role, aberrant O-GlcNAcylation is a hallmark of diseases like diabetes, cancer, and Alzheimer's.[3][6]

Part 2: Principles of O-GlcNAcylated Protein Labeling and Enrichment

Directly identifying O-GlcNAcylated proteins is challenging due to the modification's low stoichiometry and the labile nature of the glycosidic bond during analysis.[7][8] To overcome this, researchers employ sophisticated chemical biology tools to tag and enrich these proteins. The core strategy involves introducing a bioorthogonal chemical handle (typically an azide or alkyne) onto the O-GlcNAc moiety, which can then be covalently linked to a biotin probe for affinity purification.[6][9]

Strategy 1: Metabolic Labeling in Live Cells

This approach introduces the chemical reporter by hijacking the cell's own metabolic pathways. Cells are cultured with a peracetylated, azide-modified sugar analog, most commonly N-azidoacetylgalactosamine (Ac4GalNAz).[4][5]

Causality Behind the Choice of Ac4GalNAz: While it may seem counterintuitive to use a galactosamine analog to label a glucosamine modification, Ac4GalNAz has been shown to result in more robust labeling of O-GlcNAcylated proteins than its GlcNAc counterpart (Ac4GlcNAz).[4] This is because cellular enzymes, specifically the epimerase GALE, efficiently convert the resulting UDP-GalNAz into UDP-GlcNAz, the substrate used by OGT.[3][4] This metabolic crosstalk provides a highly effective route for incorporating the azide handle onto target proteins in living cells.

Caption: Metabolic incorporation of an azide handle via Ac4GalNAz.

Strategy 2: Chemoenzymatic Labeling of Lysates

This in vitro method labels existing O-GlcNAc modifications within a cell lysate. It uses a mutant form of β-1,4-galactosyltransferase (Y289L GalT) and an azide-modified sugar donor, UDP-GalNAz.[7][10]

Causality Behind the Choice of Y289L GalT: The wild-type GalT enzyme normally transfers galactose to terminal GlcNAc residues on complex N-glycans. The Y289L mutation broadens its substrate specificity, allowing it to efficiently transfer the azide-modified galactose (GalNAz) from UDP-GalNAz directly onto the O-GlcNAc monosaccharide of intracellular proteins.[3][7] This provides a highly specific method for tagging proteins that were O-GlcNAcylated at the time of lysis.

The Bioorthogonal Conjugation Step: Click Chemistry

Once the azide handle is installed, a biotin probe containing a terminal alkyne is attached via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[2][7] This covalent linkage creates a stable biotinylated protein that can be captured with high affinity by streptavidin. The immense strength of the biotin-streptavidin interaction (one of the strongest known non-covalent bonds) is the key to achieving the stringent purification required for downstream analysis.[11][12]

Part 3: Validated Experimental Protocols

The following protocols provide a robust framework for the identification of O-GlcNAcylated proteins. Critical controls, such as cells grown without the sugar analog and lysates subjected to the click reaction without a catalyst, are essential for validating the specificity of the labeling.

Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins

-

Cell Culture: Plate cells (e.g., HeLa, HEK293T) to reach 70-80% confluency on the day of labeling.

-

Labeling: Prepare a stock solution of Ac4GalNAz in DMSO. Add Ac4GalNAz to the culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate cells under normal growth conditions for 24-48 hours. The optimal time and concentration should be determined empirically for each cell line and experimental goal.[9]

-

Harvesting: Wash cells twice with ice-cold PBS, then scrape and collect the cell pellet by centrifugation. The pellet can be stored at -80°C or used immediately.

| Parameter | Recommended Starting Range | Rationale / Notes |

| Ac4GalNAz Concentration | 25 - 100 µM | Higher concentrations can lead to off-target effects or cellular stress. Start low and optimize. |

| Incubation Time | 16 - 48 hours | Labeling typically increases over the first 24 hours and may plateau or decrease as labeled proteins turn over.[9] |

| Cell Confluency | 70 - 80% | Ensures cells are in a healthy, metabolically active state for optimal sugar incorporation. |

Protocol 2: Biotinylation via CuAAC Click Chemistry

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 1% SDS in PBS with protease inhibitors). Sonicate briefly to shear DNA and ensure complete lysis.

-

Protein Quantification: Determine the protein concentration using a compatible assay (e.g., BCA).

-

Prepare Click Reagents: Prepare fresh stock solutions:

-

Alkyne-Biotin probe (e.g., Biotin-PEG4-Alkyne): 10 mM in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.

-

Copper(II) Sulfate (CuSO4): 50 mM in water.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following for a 1 mg total protein reaction:

-

Cell lysate (1 mg in ~400 µL).

-

Alkyne-Biotin (100 µM final concentration).

-

TCEP (1 mM final concentration).

-

TBTA (100 µM final concentration).

-

-

Initiate Reaction: Add CuSO4 (1 mM final concentration). Vortex briefly.

-

Incubation: Incubate at room temperature for 1-2 hours with rotation.

-

Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold methanol. Incubate at -20°C for at least 2 hours, then pellet by centrifugation. This step removes excess reaction components.

Protocol 3: Streptavidin Affinity Purification

-

Resuspend Pellet: Wash the protein pellet with ice-cold methanol, then resuspend in a buffer containing 1-2% SDS by sonicating.

-

Dilution: Dilute the sample at least 10-fold with a non-SDS buffer (e.g., PBS with 1% Triton X-100) to reduce the SDS concentration to <0.1%. This is critical as high SDS concentrations will denature streptavidin.

-

Bead Preparation: Wash high-capacity streptavidin agarose beads three times with the same dilution buffer.

-

Binding: Add the diluted lysate to the washed beads and incubate overnight at 4°C with rotation.

-

Washing: This is the most critical step for ensuring low background. Perform a series of stringent washes:

-

Wash 2x with 1% SDS in PBS.

-

Wash 2x with 8 M urea in 100 mM Tris-HCl, pH 8.5.

-

Wash 3x with PBS containing 1% Triton X-100.

-

-

Elution/Digestion:

-

For Western Blot: Elute proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.

-

For Mass Spectrometry: Perform on-bead digestion. Resuspend the washed beads in a digestion buffer (e.g., 2 M urea, 100 mM Tris-HCl, pH 8.5), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.[13] The resulting peptides are then collected for LC-MS/MS analysis.

-

Caption: Overall workflow for O-GlcNAc protein discovery.

Part 4: Downstream Analysis and Self-Validation

The success of any O-GlcNAc profiling experiment hinges on rigorous analysis and built-in validation.

-

Western Blotting: This is an essential first step to confirm successful enrichment. The eluted fraction should be probed with a streptavidin-HRP conjugate to visualize the entire population of biotinylated proteins. Additionally, probing with antibodies against known O-GlcNAcylated proteins (e.g., OGT, Nucleoporins) can validate the enrichment of specific targets.[13]

-

Mass Spectrometry: For discovery proteomics, on-bead digestion followed by LC-MS/MS is the gold standard.[12][14] This allows for the identification of hundreds to thousands of O-GlcNAcylated proteins in a single experiment. Specialized fragmentation techniques like Electron Transfer Dissociation (ETD) are often employed as they tend to preserve the labile O-GlcNAc modification on the peptide backbone, aiding in precise site localization.[8][15]

-

Critical Controls for Trustworthiness: A protocol is only as good as its controls. To ensure the observed signal is specific to O-GlcNAcylation, the following should be performed:

-

No-Analog Control: A parallel experiment without Ac4GalNAz should yield no signal after enrichment, confirming that biotinylation is dependent on metabolic incorporation.

-

OGA Treatment: Treating the lysate with recombinant OGA enzyme prior to the click reaction should abolish the signal, confirming the azide is attached to a bona fide O-GlcNAc moiety.[4]

-

Competition: Co-incubation of cells with Ac4GalNAz and a large excess of natural glucosamine can demonstrate competition within the HBP.

-

Part 5: Applications in Drug Discovery and Development

The ability to profile the O-GlcNAc proteome has profound implications for biomedical research and drug development.

-

Target Identification: Unbiased proteomic screening can identify novel proteins whose O-GlcNAcylation status changes in disease states, revealing new therapeutic targets.

-

Mechanism of Action Studies: This methodology can be used to determine if a drug candidate alters cellular metabolism by monitoring global changes in O-GlcNAcylation.

-

OGT/OGA Inhibitor Screening: The metabolic labeling workflow provides a direct readout of OGT or OGA activity in a cellular context, making it a powerful tool for screening and validating small molecule inhibitors.

-

Targeted Therapeutics: The principles of biotin conjugation can be adapted for drug delivery systems, where a biotinylated ligand could target a therapeutic agent to specific cell types or tissues.[16]

References

-

ResearchGate. (2016, October 18). Synthesis and biological evaluation of new biotinylated sugar conjugate as an attractive bio-probe and its interaction with wheat germ agglutinin (VI). Available from: [Link]

-

Boot, R. G., et al. (n.d.). N-Acetylglucosamine Functions in Cell Signaling. PMC, National Institutes of Health. Available from: [Link]

-

PNAS. (2024, November 12). Ultradeep O-GlcNAc proteomics reveals widespread O-GlcNAcylation on tyrosine residues of proteins. Available from: [Link]

-

Griffin, M. E., et al. (n.d.). Comprehensive Mapping of O-GlcNAc Modification Sites Using a Chemically Cleavable Tag. PMC, National Institutes of Health. Available from: [Link]

-

Current Protocols. (2025, May 1). GlycoID Proximity Labeling to Identify O-GlcNAcylated Protein Interactomes in Live Cells. Available from: [Link]

-

CD BioGlyco. (n.d.). This compound. Available from: [Link]

-

Chuh, K. N., & Pratt, M. R. (n.d.). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. PMC, National Institutes of Health. Available from: [Link]

-

National Institutes of Health. (2017, April 5). Biotinylated N-Acetyllactosamine- and N,N-Diacetyllactosamine-Based Oligosaccharides as Novel Ligands for Human Galectin-3. Available from: [Link]

-

McConnell, D. B. (2021, November 25). Biotin's Lessons in Drug Design. PubMed. Available from: [Link]

-

Evans, C. S., et al. (n.d.). Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC, National Institutes of Health. Available from: [Link]

-

National Institutes of Health. (n.d.). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Available from: [Link]

-

National Institutes of Health. (n.d.). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Available from: [Link]

-

Evans, C. S., et al. (2014, August 13). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. Available from: [Link]

-

ACS Publications. (2024, September 20). Systematic Evaluation of Affinity Enrichment Methods for O-GlcNAc Proteomics. Available from: [Link]

-

Boyce, M., et al. (2011, February 22). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. PNAS. Available from: [Link]

-

MDPI. (2017, April 5). Biotinylated N-Acetyllactosamine- and N,N-Diacetyllactosamine-Based Oligosaccharides as Novel Ligands for Human Galectin-3. Available from: [Link]

-

MDPI. (2024, July 27). Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases. Available from: [Link]

-

Frontiers. (2021, December 5). Mass Spectrometry for O-GlcNAcylation. Available from: [Link]

-

National Institutes of Health. (n.d.). Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). (A) Workflow of O-GlcNAc metabolic labeling for the identification of.... Available from: [Link]

-

Frontiers. (2021, June 24). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Available from: [Link]

-

Wang, Z., et al. (n.d.). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. PMC, National Institutes of Health. Available from: [Link]

-

Chuh, K. N., et al. (2014, August 20). Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification. ACS Publications. Available from: [Link]

-

Royal Society of Chemistry. (2021, March 1). MS-based proteomics for comprehensive investigation of protein O-GlcNAcylation. Available from: [Link]

Sources

- 1. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 7. Comprehensive Mapping of O-GlcNAc Modification Sites Using a Chemically Cleavable Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotin's Lessons in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. chemimpex.com [chemimpex.com]

The Architect’s Guide to Biotinylated GlcNAc Probes: Discovery, Development, and Application

Executive Summary

The detection of O-linked

This technical guide details the development and application of biotinylated GlcNAc probes , specifically focusing on the two dominant chemical biology strategies: Metabolic Oligosaccharide Engineering (MOE) and Chemoenzymatic Labeling . It provides researchers with the mechanistic grounding, experimental protocols, and validation frameworks necessary to deploy these tools in drug discovery and signaling research.

Part 1: The Biological Imperative & The Detection Gap

O-GlcNAcylation is often termed the "rheostat" of cellular metabolism, coupling nutrient availability (glucose flux) to signal transduction. Dysregulation is implicated in diabetes, Alzheimer’s, and cancer. However, the modification is "invisible" to standard techniques because:

-

Lability: The glycosidic bond is easily hydrolyzed during Collision-Induced Dissociation (CID) mass spectrometry.

-

Low Stoichiometry: It often occurs on <5% of a total protein population.

-

Epitope Masking: The small, neutral GlcNAc moiety is difficult to raise high-affinity antibodies against.

The Solution: Bioorthogonal chemistry.[1][2] By installing a "chemical handle" (azide or alkyne) onto the GlcNAc residue, researchers can covalently attach a biotin probe ex vivo or in vivo, enabling streptavidin-based enrichment and sensitive detection.

Part 2: Chemical Biology Strategies

Strategy A: Metabolic Oligosaccharide Engineering (MOE)

The "Trojan Horse" Approach

In this method, cells are fed peracetylated, azide-modified GlcNAc analogs (e.g., Ac

Key Limitation: Metabolic "scrambling." The enzyme GALE (UDP-galactose 4-epimerase) can interconvert UDP-GlcNAz to UDP-GalNAz, leading to the labeling of cell-surface mucins and confounding results.

Strategy B: Chemoenzymatic Labeling (The Gold Standard)

The "Precision Tool" Approach

Developed to overcome the specificity issues of MOE, this in vitro method uses a mutant enzyme, GalT1(Y289L) . The wild-type

Mechanism:

-

Labeling: GalT1(Y289L) transfers GalNAz to the C4-hydroxyl of O-GlcNAc.

-

Detection: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a biotin-alkyne probe to the GalNAz.

Visualizing the Pathways

The following diagram contrasts the intracellular salvage pathway (MOE) with the direct enzymatic labeling workflow.

Caption: Comparative workflow of Metabolic Oligosaccharide Engineering (blue) versus Chemoenzymatic Labeling (red), converging at the Click Chemistry step (green).

Part 3: Technical Comparison of Methodologies

| Feature | Metabolic Labeling (MOE) | Chemoenzymatic Labeling (GalT1 Y289L) |

| Primary Reagent | Ac | UDP-GalNAz + GalT1(Y289L) Enzyme |

| Labeling Context | Living Cells (In Vivo) | Cell Lysates (In Vitro) |

| Specificity | Moderate: Can label cell surface N/O-glycans via epimerization. | High: Specific for terminal GlcNAc (requires N-glycan blocking). |

| Sensitivity | Dependent on cell uptake and metabolic rate. | Highly sensitive; stoichiometric labeling possible. |

| Toxicity | Potential inhibition of natural glycosylation at high concentrations. | Non-toxic (post-lysis). |

| Best Application | Imaging dynamics in live cells; Pulse-chase experiments. | Mass Spec enrichment; Quantitative Western Blotting.[4] |

Part 4: Validated Experimental Protocols

Protocol A: Chemoenzymatic Labeling for Western Blot Detection

This protocol utilizes the GalT1(Y289L) system, widely regarded as the most robust method for drug development applications.

Phase 1: Lysate Preparation

-

Lyse cells in Lysis Buffer (1% NP-40, 150 mM NaCl, 50 mM Tris pH 7.4) supplemented with Protease Inhibitors and 20

M Thiamet-G (OGA inhibitor).-

Expert Insight: Thiamet-G is critical. Without it, O-GlcNAcase (OGA) will strip the sugar during lysis, leading to false negatives.

-

-

Clarify lysate by centrifugation at 14,000 x g for 10 min at 4°C.

-

Precipitate proteins using the chloroform/methanol method to remove endogenous UDP-GlcNAc and detergents that might interfere with the enzymatic step. Resuspend in 1% SDS buffer.

Phase 2: Enzymatic Labeling (GalT1 Reaction)

-

Dilute sample to 1 mg/mL.

-

Prepare Labeling Mix :

-

Lysate (50

g) -

Labeling Buffer (20 mM HEPES pH 7.9, 50 mM NaCl, 2% NP-40)

-

MnCl

(5 mM) – Cofactor essential for GalT activity. -

UDP-GalNAz (0.5 mM)

-

GalT1(Y289L) Enzyme (2

g)

-

-

Incubate at 4°C for 16 hours.

-

Why 4°C? O-GlcNAc is heat labile, and proteases are less active at 4°C. The mutant enzyme retains sufficient activity.

-

Phase 3: Click Chemistry (CuAAC)

-

Add Biotin-Alkyne (100

M). -

Add Catalyst Mix sequentially:

-

CuSO

(1 mM) -

THPTA Ligand (2 mM) – Protects proteins from Cu(I)-induced oxidation.

-

Sodium Ascorbate (5 mM) – Reduces Cu(II) to catalytic Cu(I).

-

-

Incubate for 1 hour at Room Temperature with rotation.

-

Quench with 10 mM EDTA.

Phase 4: Validation

-

Run 10

g of sample on SDS-PAGE. -

Transfer to nitrocellulose.

-

Block with BSA (Do not use milk; milk contains biotin which causes high background).

-

Probe with Streptavidin-HRP (1:10,000).

Part 5: Troubleshooting & Controls (Self-Validating Systems)

To ensure scientific integrity, every experiment must include the following controls:

-

The "No Enzyme" Control:

-

Perform the reaction without GalT1(Y289L).

-

Result: Should show zero signal. If signal exists, it indicates non-specific binding of the biotin probe or endogenous biotinylated proteins (e.g., carboxylases).

-

-

The PNGase F Control:

-

Treat lysates with PNGase F before GalT1 labeling.

-

Reason: GalT1(Y289L) can label terminal GlcNAc residues on uncapped N-glycans. PNGase F removes N-glycans, ensuring the signal is purely O-GlcNAc.

-

-

Competition Assay:

-

Pre-incubate with free GlcNAc (100 mM) during the antibody step (if using antibodies) or add excess UDP-GlcNAc during enzymatic labeling to compete.

-

Part 6: Advanced Visualization of the Click Chemistry Mechanism

The specificity of the probe relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of the CuAAC reaction linking the azide-modified protein to the biotin probe via a stable triazole ring.

References

-

Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation Source: National Institutes of Health (NIH) / PMC Context: Comprehensive overview of chemoenzymatic labeling and Dde-biotin probes.

-

Metabolic Oligosaccharide Engineering: Implications for Selectin-Mediated Adhesion Source: National Institutes of Health (NIH) / PMC Context: foundational text on MOE and the use of azide/alkyne analogs in living systems.[2][5]

-

Chemoenzymatic Labeling of Proteins: Techniques and Approaches Source: National Institutes of Health (NIH) / PMC Context: Detailed mechanisms of GalT1(Y289L) and comparison with other labeling strategies.

-

Optimization of Metabolic Oligosaccharide Engineering with Ac4GalNAlk and Ac4GlcNAlk Source: ACS Chemical Biology Context: Recent advancements in optimizing metabolic probes to bypass metabolic bottlenecks.[5][6]

-

A Chemoenzymatic Histology Method for O-GlcNAc Detection Source: National Institutes of Health (NIH) / PMC Context: Application of these probes in tissue histology and validation of specificity.

Sources

- 1. Metabolic Oligosaccharide Engineering: Implications for Selectin-Mediated Adhesion and Leukocyte Extravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Cell Permeability of N-GlcNAc-Biotin Derivatives: A Technical Guide to Metabolic Labeling

Topic: Cell Permeability of N-GlcNAc-Biotin Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Permeability Paradox

For researchers investigating the O-GlcNAc modification (O-GlcNAcylation), the direct use of This compound (biotinylated N-acetylglucosamine) presents a fundamental "permeability paradox." While biotin is the gold standard for affinity enrichment, attaching it directly to GlcNAc creates a molecule that is both membrane-impermeable (due to size and polarity) and enzymatically incompatible with the hexosamine salvage pathway.

This guide clarifies the technical landscape of "this compound derivatives." It establishes that true cell permeability is not achieved by biotinylating GlcNAc directly, but by using peracetylated "Click-ready" surrogates (e.g., Ac₄GlcNAz). These surrogates hijack the cell's metabolic machinery to install a bioorthogonal handle, which is chemically converted to a GlcNAc-Biotin derivative post-metabolism.

Chemical Biology of Transport & Uptake

Why Direct this compound Fails

The cellular uptake of monosaccharides relies on specific transporters (e.g., GLUT family) or passive diffusion.

-

Steric Hindrance: The biotin moiety (~244 Da) is larger than the GlcNAc molecule itself (~221 Da). This bulk prevents the molecule from fitting into the narrow pore of glucose transporters.

-

Polarity: The ureido ring of biotin and the multiple hydroxyls of GlcNAc create a high polar surface area (PSA), preventing passive diffusion across the lipid bilayer.

-

Enzymatic Rejection: Even if microinjected, direct this compound is rarely accepted by GlcNAc Kinase (GNK) or UDP-GlcNAc Pyrophosphorylase (UAP/AGX1) , meaning it cannot be converted into the donor substrate (UDP-GlcNAc-Biotin) required by O-GlcNAc Transferase (OGT).

The Solution: Peracetylation (The "Trojan Horse" Strategy)

To bypass transporters, researchers utilize peracetylated derivatives . By masking the hydrophilic hydroxyl groups with acetyl esters, the molecule becomes lipophilic, allowing it to cross the cell membrane via passive diffusion .

-

Derivative: Ac₄GlcNAz (Tetraacetylated N-azidoacetylglucosamine).

-

Mechanism:

-

Entry: Ac₄GlcNAz diffuses through the plasma membrane.

-

Activation: Intracellular non-specific esterases cleave the acetyl groups.[1]

-

Trapping: The resulting GlcNAz is phosphorylated, trapping it inside the cell (negative charge).

-

Comparative Properties of Derivatives

| Derivative | Permeability Mechanism | Metabolic Fate | Application |

| This compound | Impermeable (requires permeabilization) | Rejected by GNK/AGX1 | In vitro assays; Lectin binding standards. |

| Ac₄GlcNAc (Native) | Passive Diffusion | UDP-GlcNAc (Native) | Competition assays; O-GlcNAc elevation. |

| Ac₄GlcNAz (Azide) | Passive Diffusion | UDP-GlcNAz (Incorporated) | Metabolic Labeling (requires Click-Biotin). |

| Ac₄GlcNAc-Alk (Alkyne) | Passive Diffusion | UDP-GlcNAc-Alk (Incorporated) | Metabolic Labeling (requires Click-Biotin). |

Metabolic Fate & Pathway Engineering

Once inside the cell, the derivative must navigate the Hexosamine Biosynthetic Pathway (HBP) . The diagrams below illustrate the divergence between direct biotin derivatives and bioorthogonal surrogates.

Pathway Visualization

Caption: Figure 1: The metabolic bottleneck. Direct this compound is rejected by kinases (Red), whereas Ac4GlcNAz is processed into a UDP-donor (Green) for transfer by OGT.

Experimental Protocols: From Permeability to Detection

This workflow describes the generation of "this compound" on proteins in situ using the Two-Step Labeling Strategy .

Phase 1: Metabolic Incorporation (The Permeability Step)

Objective: Load cells with the azide-modified precursor.

-

Preparation: Dissolve Ac₄GlcNAz in high-grade DMSO to a 500 mM stock.

-

Seeding: Plate cells (e.g., HEK293, HeLa) to reach 50-60% confluency.

-

Pulse: Dilute stock into culture media to a final concentration of 50–200 µM .

-

Note: Concentrations >100 µM may inhibit endogenous O-GlcNAc synthesis; titration is required.

-

-

Incubation: Incubate for 24–48 hours .

-

Mechanism:[2] Esterases cleave acetyl groups; the salvage pathway converts GlcNAz to UDP-GlcNAz; OGT transfers GlcNAz to Ser/Thr residues.

-

Phase 2: The "Click" Reaction (The Biotinylation Step)

Objective: Covalently attach Biotin to the incorporated GlcNAz.

Method A: Copper-Catalyzed (CuAAC) - Lysates Only

-

Use Case: High sensitivity, robust reaction, but toxic to live cells.

-

Reagents: Biotin-Alkyne (50 µM), CuSO₄ (1 mM), TCEP (1 mM), TBTA Ligand (100 µM).

-

Protocol:

-

Lyse cells in 1% SDS buffer (boil to denature OGA/OGT).

-

Add Click reagents sequentially.

-

Incubate 1 hour at Room Temp with rotation.

-

Precipitate proteins (MeOH/Chloroform) to remove free Biotin-Alkyne.

-

Method B: Strain-Promoted (SPAAC) - Live Cells

-

Use Case: Live cell imaging or toxicity-sensitive assays.

-

Reagents: DBCO-Biotin (Dibenzocyclooctyne-Biotin).

-

Protocol:

-

Wash cells 3x with warm PBS.

-

Incubate with 50 µM DBCO-Biotin in media for 1 hour at 37°C.

-

Wash 3x to remove excess probe.

-

Phase 3: Validation & Detection

Self-Validating Control: Every experiment must include a DMSO-only control and a GlcNAc competition control (co-incubation with 2 mM free GlcNAc).

-

Western Blot: Probe with Streptavidin-HRP.

-

Success Criteria: Strong bands in Ac₄GlcNAz lanes; no bands in DMSO lanes.

-

Specificity Check: Signal should diminish in the GlcNAc competition lane.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal | Low permeability or slow metabolism. | Increase incubation time to 48h; Switch from Ac₄GlcNAz to Ac₄GalNAz (often incorporates more efficiently into O-GlcNAc via epimerization). |

| High Background | Non-specific binding of Biotin probe. | Use Cleavable Biotin (DADPS-Biotin) to elute only chemically linked targets; Increase washing stringency (1% SDS). |

| Cell Toxicity | Acetyl accumulation or Cu toxicity. | Reduce Ac₄GlcNAz to <50 µM; Use SPAAC (Copper-free) click chemistry. |

References

-

Vocadlo, D. J., Hang, H. C., Kim, E. J., Hanover, J. A., & Bertozzi, C. R. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells.[3][4][5] Proceedings of the National Academy of Sciences, 100(16), 9116–9121. Link

-

Zaro, B. W., Yang, Y. Y., Hang, H. C., & Pratt, M. R. (2011). Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1. Proceedings of the National Academy of Sciences, 108(20), 8146–8151. Link

-

Gloster, T. M., & Vocadlo, D. J. (2010). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Nature Chemical Biology, 6, 683–694. Link

-

Chuh, K. N., & Pratt, M. R. (2015). Metabolic Chemical Reporters of Protein O-GlcNAcylation. Current Opinion in Chemical Biology, 28, 52–59. Link

Sources

- 1. P-GlcNAc - Synvenio [synvenio.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-GlcNAc-Biotin Systems in High-Throughput Screening and Proteomics

Executive Summary

N-GlcNAc-Biotin reagents represent a critical class of chemical biology tools used to interrogate the "sugar code" of the cell. While the term encompasses both the simple biotinylated sugar and its nucleotide-activated donors, its primary utility in drug development lies in two distinct high-value workflows: High-Throughput Screening (HTS) for OGT inhibitors and the Chemoenzymatic Labeling of biomarkers.

This guide deconstructs the biochemical utility of this compound, moving beyond basic definitions to provide actionable protocols for assay development. It distinguishes between the Probe (Free GlcNAc-Biotin) used for lectin profiling and the Substrate (UDP-GlcNAc-Biotin) used for enzymatic assays, ensuring you select the correct reagent for your specific experimental endpoint.

Reagent Classification & Mechanism of Action

To design a valid assay, one must first distinguish between the two primary forms of the reagent. Confusion here is the leading cause of assay failure in glyco-analysis.

The Two Classes of this compound

| Reagent Class | Chemical Structure | Primary Target | Application |

| Type A: The Lectin Probe | GlcNAc-Linker-Biotin (No nucleotide) | Lectins (e.g., WGA, GSL-II) | Competitive inhibition assays; Lectin blotting; Column elution. |

| Type B: The Enzymatic Donor | UDP-GlcNAc-Biotin (Nucleotide activated) | Glycosyltransferases (OGT, MGATs) | OGT Activity Assays (Drug Screening); Transferase kinetics. |

Mechanism: The OGT Screening Assay (Type B)

In drug discovery, the O-GlcNAc Transferase (OGT) is a validated target for diabetes and oncology. The UDP-GlcNAc-Biotin analog serves as a surrogate donor. OGT transfers the GlcNAc-Biotin moiety onto a specific peptide substrate (e.g., CKII peptide). The biotin handle allows for rapid, plate-based capture using Streptavidin, eliminating the need for radioactive isotopes (

Mechanism: Chemoenzymatic Labeling (The "Click" Alternative)

While direct UDP-GlcNAc-Biotin is used for forward assays, detecting existing O-GlcNAc modifications often uses a different system: GalT(Y289L) . This mutant enzyme transfers GalNAc-Biotin (or GalNAz) onto the GlcNAc residue.[1] This distinction is vital:

-

OGT Assay: Puts GlcNAc-Biotin on a Peptide .

-

GalT Labeling: Puts GalNAc-Biotin on a GlcNAc-Protein .[1]

Visualization: Assay Architectures

The following diagrams illustrate the logical flow of the two primary assay types involving GlcNAc-Biotin systems.

Caption: Workflow A depicts the use of UDP-GlcNAc-Biotin as a substrate to screen for small-molecule inhibitors of OGT.

Caption: Workflow B illustrates the use of the non-nucleotide this compound probe to validate lectin binding specificity.

Experimental Protocol: OGT High-Throughput Screening

This protocol utilizes UDP-GlcNAc-Biotin to screen for OGT inhibitors. It is a self-validating system; if the control wells (No Enzyme) show signal, the washing stringency is insufficient.

Reagents Required

-

Enzyme: Recombinant human OGT (ncOGT or sOGT).

-

Donor: UDP-GlcNAc-Biotin (10 µM stock).

-

Acceptor: Biotin-free CKII peptide (KKKYGVSGPF). Note: Do not use biotinylated acceptor peptides; this will cause 100% background.

-

Detection: Streptavidin-HRP or Streptavidin-Europium (for TR-FRET).

-

Plate: 384-well Neutravidin-coated plate (or high-binding plate if coating manually).

Step-by-Step Methodology

-

Assay Buffer Preparation:

-

Prepare 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 12.5 mM MgCl

. -

Critical: DTT is essential for OGT stability but can interfere with certain conjugation chemistries. Ensure fresh addition.

-

-

Compound Incubation (Pre-read):

-

Add 5 µL of Test Compound (in DMSO) to the plate.

-

Add 10 µL of OGT Enzyme (20 nM final concentration).

-

Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 10 µL of Substrate Mix (20 µM CKII Peptide + 2 µM UDP-GlcNAc-Biotin).

-

Why this ratio? Keeping UDP-GlcNAc-Biotin near the

ensures the assay is sensitive to competitive inhibitors.

-

-

Enzymatic Reaction:

-

Incubate for 60 minutes at RT.

-

Validation: Linearity must be established. If the reaction proceeds too long, substrate depletion will mask inhibition effects.

-

-

Termination & Capture:

-

Add 25 µL of Stop Buffer (0.2 M EDTA, pH 8.0) containing 100 mM unlabeled GlcNAc.

- cofactor; excess GlcNAc blocks non-specific lectin interactions during detection.

-

Transfer reaction mix to Streptavidin-coated plates (if not already in capture plates). Incubate 30 mins.

-

-

Washing & Detection:

-

Wash 3x with TBST (Tris-Buffered Saline + 0.1% Tween-20).

-

Add Streptavidin-HRP (1:5000). Incubate 30 mins.

-

Wash 5x with TBST.

-

Add TMB Substrate, develop for 10 mins, stop with 1M H

SO

-

Data Analysis Table

| Condition | Expected Outcome | Interpretation |

| Enzyme + Substrate + DMSO | High Signal (100%) | Max activity reference ( |

| No Enzyme Control | Low Signal (<5%) | Background noise (non-specific binding). |

| Enzyme + UDP-GlcNAc (Competitor) | Reduced Signal | Validates that the Biotin-analog binds the active site. |

| Test Compound | Variable Signal |

Troubleshooting & Optimization

High Background Signal

-

Cause: Free UDP-GlcNAc-Biotin sticking to the plate.

-

Solution: Increase Tween-20 to 0.5% in wash buffers. Use a "Stop" buffer containing 10 mM free Biotin to quench any unreacted Streptavidin sites on the plate before adding the detection reagent (if using a sandwich format).

Low Signal-to-Noise

-

Cause: Hydrolysis of UDP-GlcNAc-Biotin.

-

Solution: Nucleotide sugars are unstable. Aliquot stocks at -80°C. Never freeze-thaw more than twice. Verify integrity via HPLC or TLC before critical screens.

False Positives (Inhibitors)

-

Cause: Aggregators or Biotin-mimics.

-

Solution: Include a detergent (0.01% Triton X-100) in the assay buffer to prevent colloidal aggregation of small molecules. Counter-screen hits against Biotin-Streptavidin binding directly (without enzyme).

References

-

Vocadlo, D. J., et al. (2003). "A chemical approach for identifying O-GlcNAc-modified proteins in cells." Proceedings of the National Academy of Sciences, 100(16), 9116-9121. Link

- Foundational text on using biotinylated substr

-

Gloster, T. M., & Vocadlo, D. J. (2010). "Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes." Current Signal Transduction Therapy, 5(1), 74-91. Link

- Authoritative review on OGT kinetics and inhibitor design.

-

Gross, B. J., et al. (2005). "Isolation of glycosylated proteins with bioorthogonal chemical reporters." Proceedings of the National Academy of Sciences, 102(43), 15372-15377. Link

- Describes the metabolic labeling approach often confused with direct biotin reagents.

-

Tai, H. C., et al. (2004). "Parallel identification of O-GlcNAc-modified proteins from cell lysates." Journal of the American Chemical Society, 126(34), 10500-10501. Link

- Key reference for the enzym

-

CD BioGlyco. "this compound Product Datasheet (CAS 1272755-69-7)."[4] Link

- Source for the specific non-nucleotide probe reagent specific

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB | PLOS One [journals.plos.org]

- 4. This compound - CD BioGlyco [bioglyco.com]

The O-GlcNAc Code: A Technical Guide to Cellular Signaling & Detection

Executive Summary: The Nutrient Sensor

O-GlcNAcylation (O-linked

For researchers and drug developers, O-GlcNAc represents the molecular integration of metabolic status with cellular signaling . It is the direct link between glucose flux (via the Hexosamine Biosynthetic Pathway) and the regulation of transcription, metabolic rewiring (Warburg effect), and proteostasis.

Part 1: The Mechanistic Core

The Hexosamine Biosynthetic Pathway (HBP)

The HBP acts as the fuel gauge for O-GlcNAcylation.[3][4] While the majority of intracellular glucose enters glycolysis, approximately 2-5% is shunted into the HBP.[3]

-

Rate-Limiting Step: The conversion of Fructose-6-phosphate to Glucosamine-6-phosphate by GFAT (Glutamine:fructose-6-phosphate amidotransferase).[3][4]

-

The Donor: The pathway culminates in the production of UDP-GlcNAc , the high-energy donor substrate.

-

The Enzymes:

Visualization: HBP to O-GlcNAc Cycle

The following diagram illustrates the conversion of metabolic inputs into signaling outputs.

Caption: The Hexosamine Biosynthetic Pathway converts glucose flux into UDP-GlcNAc, regulating OGT activity.[3]

Part 2: Functional Dynamics & Crosstalk

The "Yin-Yang" Hypothesis

O-GlcNAc modifies Ser/Thr residues, the same targets as protein kinases.[7][9][10] This creates a competitive landscape known as the "Yin-Yang" hypothesis.

-

Direct Competition: On proteins like c-Myc and Estrogen Receptor

, O-GlcNAc and phosphorylation are mutually exclusive at specific sites. -

Steric Regulation: O-GlcNAc at a proximal site can sterically hinder kinase access (or vice versa), as seen in p53 stability regulation.

Case Study: Cancer Metabolism (The Warburg Effect)

In cancer, O-GlcNAcylation is not just a passenger; it is a driver of metabolic rewiring.[2][11]

-

Mechanism: OGT O-GlcNAcylates PFK1 (Phosphofructokinase 1) at Ser529.

-

Consequence: This inhibits PFK1 activity, redirecting glucose flux away from glycolysis and into the Pentose Phosphate Pathway (PPP) .[12]

-

Outcome: Increased NADPH and nucleotide production, supporting rapid tumor proliferation (Yi et al., Science, 2012).

Part 3: Technical Guide – Detection & Analysis

Expert Insight: The O-GlcNAc bond is chemically labile and substoichiometric. Standard proteomic workflows (CID fragmentation) often strip the sugar before the peptide backbone fragments, making site mapping impossible. Furthermore, pan-O-GlcNAc antibodies (e.g., CTD110.6) suffer from cross-reactivity with N-glycans.

Protocol: Chemoenzymatic Labeling (The Gold Standard)

This protocol uses an engineered enzyme to tag O-GlcNAc residues with an azide handle, allowing for biotinylation via Click chemistry. This is superior to metabolic labeling for in vitro quantification.

Reagents Required:

-

Enzyme: GalT1(Y289L) mutant (Permits entry of bulky Azide analog).

-

Click Reagents: Biotin-Alkyne, CuSO4, TCEP, TBTA.

Step-by-Step Workflow:

| Step | Action | Critical Technical Note |

| 1. Lysis | Lyse cells in 1% SDS buffer with OGA inhibitors (Thiamet-G). | Do not boil immediately; O-GlcNAc is heat labile in acidic conditions. |

| 2. Labeling | Incubate lysate with GalT1(Y289L) and UDP-GalNAz at 4°C overnight. | The Y289L mutation enlarges the binding pocket to accept the azide-modified sugar. |

| 3. Cleanup | Chloroform/Methanol precipitation.[14][15] | Essential to remove excess UDP-GalNAz which competes in the Click reaction. |

| 4. Click | Resuspend pellet.[14] Add Biotin-Alkyne + Click Chemistry Mix (Cu/TCEP). | Maintain anaerobic environment for TCEP stability if possible. |

| 5. Enrichment | Pull down with Streptavidin-Sepharose beads. | Wash stringently (8M Urea) to remove non-covalent binders. |

| 6. Elution | Elute with boiling SDS (for Western) or On-bead digestion (for MS). | For MS, on-bead digestion prevents biotin interference. |

Visualization: Chemoenzymatic Workflow

Caption: The GalT1(Y289L) chemoenzymatic labeling strategy for specific enrichment of O-GlcNAc proteins.

Mass Spectrometry Strategy: ETD vs. CID

For site-mapping, the choice of fragmentation method is non-negotiable.

-

CID/HCD (Collision Induced Dissociation): High energy causes the loss of the neutral GlcNAc group (203 Da) before the peptide backbone breaks. Result: You know the peptide is modified, but not where.

-

ETD (Electron Transfer Dissociation): Uses radical ion chemistry to fragment the backbone while preserving the labile O-GlcNAc modification. Requirement: Use ETD or EThcD for precise site localization.

Part 4: Pharmacological Modulation

For drug development, modulating O-GlcNAc levels is a strategy for Alzheimer's (increasing O-GlcNAc prevents Tau aggregation) and Cancer (decreasing O-GlcNAc disrupts metabolic adaptation).

Inhibitor Comparison Table

| Compound | Target | Mechanism | Utility | Limitation |

| Thiamet-G | OGA | Transition-state mimic (highly potent) | Gold Standard for increasing O-GlcNAc. BBB permeable. | Long half-life may cause chronic adaptations. |

| OSMI-1 | OGT | Bisubstrate analog (UDP-GlcNAc competitor) | Gold Standard for inhibiting OGT in cell culture. | Moderate potency; requires micromolar concentrations. |

| PUGNAc | OGA | Transition-state analog | Early research tool.[16] | Non-specific: Inhibits lysosomal Hex A/B. Avoid in favor of Thiamet-G. |

| Alloxan | OGT | Uracil mimetic | Historical interest. | Toxic: Generates ROS; destroys pancreatic beta cells. |

References

-

Hart, G. W., et al. (2011). Cycling of O-linked

-N-acetylglucosamine on nucleocytoplasmic proteins.[17] Nature.[17] [Link] -

Yi, W., et al. (2012).[18] Phosphofructokinase 1 glycosylation regulates cell growth and cancer metabolism.[12] Science.[17] [Link]

-

Vocadlo, D. J., et al. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells.[1][16] Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Yuzwa, S. A., et al. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature Chemical Biology. [Link]

-

Ma, J., & Hart, G. W. (2014).[19] O-GlcNAc profiling: from proteins to proteomes.[19] Clinical Proteomics. [Link]

Sources

- 1. A Chemoenzymatic Histology Method for O-GlcNAc Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAcylation: an important post-translational modification and a potential therapeutic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electron transfer dissociation (ETD): The mass spectrometric breakthrough essential for O-GlcNAc protein site assignments – A study of the O-GlcNAcylated protein Host Cell Factor C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Functional Analysis of O-GlcNAcylation in Cancer Metastasis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. O-GlcNAcylation and Phosphorylation Crosstalk in Vascular Smooth Muscle Cells: Cellular and Therapeutic Significance in Cardiac and Vascular Pathologies | MDPI [mdpi.com]

- 11. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O-GlcNAc Signaling in Cancer Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Glycome: A Technical Guide to Metabolic Labeling with Sugar Analogs

Executive Summary

The glycome—the complete set of glycans produced by an organism—remains one of the most information-dense yet elusive layers of biological regulation. Unlike the genome or proteome, glycans are not template-driven; they are the product of stochastic enzymatic competition in the Golgi.

Metabolic Oligosaccharide Engineering (MOE) bypasses the limitations of antibodies and lectins by hijacking the cell's own biosynthetic machinery. By introducing "Trojan horse" sugar analogs bearing bioorthogonal handles (azides, alkynes), researchers can chemically tag, image, and enrich glycoconjugates in living systems with high specificity. This guide details the mechanistic basis, optimized workflows, and critical validation steps required to implement MOE with pharmaceutical-grade rigor.

Part 1: Mechanistic Foundations

The Salvage Pathway Hijack

MOE relies on the "salvage pathway," a metabolic route cells use to recycle free monosaccharides. Synthetic analogs, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), are designed to be membrane-permeable. Once cytosolic, non-specific esterases strip the acetyl groups, trapping the polar sugar inside the cell.

The analog then competes with natural sugars for processing by specific kinases and pyrophosphorylases, ultimately becoming an activated nucleotide sugar (e.g., CMP-Sialic Acid analog). These activated donors are transported into the Golgi, where glycosyltransferases (GTs) incorporate them into nascent glycans.

Visualization: The Sialic Acid Biosynthetic Pathway

The following diagram illustrates the specific enzymatic cascade for incorporating Azide-labeled Sialic Acid (via ManNAz) into cell surface glycans.

Caption: Enzymatic conversion of Ac4ManNAz to cell-surface Sialic Acid via the GNE/NANS/CMAS salvage pathway.

Part 2: Strategic Reagent Selection

Not all sugars are created equal. The choice of analog dictates which subset of the glycome you interrogate.

| Analog | Target Glycan Class | Primary Localization | Application Note |

| Ac4ManNAz | Sialic Acids (Neu5Ac) | Cell Surface / Secreted | Gold Standard for cancer metastasis and immunology studies. Sialic acid is terminal, making it highly accessible for labeling. |

| Ac4GalNAz | Mucin-type O-Glycans | Cell Surface | Used to study mucins (e.g., MUC1). Caution: Can undergo epimerization to GlcNAz, leading to off-target labeling. |

| Ac4GlcNAz | O-GlcNAc / N-Glycans | Intracellular (Nuclear/Cytosolic) | Critical for cell signaling (O-GlcNAc). Requires specific enrichment protocols due to lower abundance than surface glycans. |

| 9-Azido-Neu5Ac | Sialic Acids | Cell Surface | Bypasses early enzymatic bottlenecks (GNE) but has lower membrane permeability than ManNAz. |

The Chemistry: CuAAC vs. SPAAC

Once the azide is incorporated, it must be reacted with a probe (fluorophore or biotin).

-

CuAAC (Copper-Catalyzed): Fast kinetics, small linkage.[1] Risk: Cu(I) is toxic to live cells. Use only for fixed cells or lysates.

-

SPAAC (Strain-Promoted): Copper-free, uses cyclooctynes (DBCO/BCN).[2] Benefit: Biocompatible for live-cell imaging.[3] Risk: Bulky hydrophobic ring can cause background binding to albumin.

Part 3: Optimized Experimental Workflow

Objective: Label surface sialic acids on HeLa cells using Ac4ManNAz and detect via SPAAC (Live Cell Compatible).

Reagents

-

Ac4ManNAz Stock: 10 mM in anhydrous DMSO (Store at -20°C).

-

Labeling Media: DMEM + 10% FBS (low IgG preferred).

-

Detection Probe: DBCO-Cy5 (20 µM stock).

-

Wash Buffer: PBS + 1% BSA (blocks hydrophobic interaction of DBCO).

Protocol Steps

-

Seeding: Seed cells at 30-40% confluence. Metabolic incorporation requires cell division and active biosynthesis.

-

Pulse (Labeling):

-

Dilute Ac4ManNAz to 10–50 µM in culture media.

-

Scientist's Note: Do not exceed 50 µM. High concentrations inhibit the endogenous pathway and can alter cell physiology [1]. 10 µM is often sufficient for imaging.

-

Incubate for 24–48 hours .

-

-

Chase (Wash):

-

Aspirate media. Wash 2x with warm PBS.

-

Critical: Remove all traces of free Ac4ManNAz to prevent background reaction in the supernatant.

-

-

Click Reaction (SPAAC):

-

Prepare 20 µM DBCO-Cy5 in warm media (phenol-red free preferred for imaging).

-

Add to cells and incubate for 30–60 minutes at 37°C.

-

Why short incubation? Cyclooctynes are hydrophobic and will nonspecifically bind to membranes over time.

-

-

Final Wash & Fixation:

-

Wash 3x with PBS + 1% BSA (The BSA scavenges unbound dye).

-

Fix with 4% Paraformaldehyde (PFA) if proceeding to high-res microscopy.

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for live-cell metabolic labeling using SPAAC chemistry.

Part 4: Troubleshooting & Controls (Self-Validating Systems)

To ensure Trustworthiness , every experiment must include the following internal controls. Without them, fluorescence signal is meaningless.

The DMSO Vehicle Control (Negative)

-

Setup: Cells treated with DMSO only (no sugar) + DBCO-Cy5.

-

Purpose: Quantifies the "stickiness" of the dye. DBCO is hydrophobic and often sticks to cell membranes.

-

Acceptance Criteria: Signal in Sugar+ sample must be >5x higher than DMSO control.

The Competition Control (Specificity)

-

Setup: Co-incubate Ac4ManNAz (20 µM) with excess natural ManNAc (2 mM).

-

Mechanism: The natural sugar floods the salvage pathway, outcompeting the azide analog.

-

Result: Signal should drop significantly. If it doesn't, the labeling is non-specific or not pathway-dependent.

Epimerization Check (For GalNAz)

-

Context: Ac4GalNAz can be epimerized by UDP-Galactose 4-epimerase (GALE) into UDP-GlcNAz.

-

Solution: When studying O-GalNAc, digest surface lysates with specific glycosidases or use GALE-knockout cell lines to validate that the signal is truly from the intended glycan species.

Part 5: Advanced Applications

Beyond simple imaging, MOE enables high-definition proteomic profiling.

Glycoproteomics (Enrichment)

By reacting the azide-labeled lysate with Biotin-Alkyne , researchers can use Streptavidin beads to pull down the specific sub-glycome.

-

Workflow: Lysis

CuAAC with Biotin-Alkyne -

Insight: This identifies which proteins carry the specific sugar modification, a feat impossible with lectin blotting alone [2].

References

-

Kim, E. et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]

-

Bertozzi, C. R. et al. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells.[4][5][6][7] PNAS. [Link]

-

Agard, N. J. et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[1] J. Am. Chem. Soc.[8][Link]

-

Laughlin, S. T. et al. (2008). Metabolic labeling of glycans with azido sugars and subsequent detection by click chemistry. Nature Protocols. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reviews 1 — Bertozzi Group [bertozzigroup.stanford.edu]

Advanced Profiling of Glycoprotein Interactions: The N-GlcNAc-Biotin Framework

The following technical guide details the application of N-GlcNAc-Biotin and its bioorthogonal precursors for mapping glycoprotein interactions. This guide is structured for researchers in drug discovery and glycobiology, focusing on the O-GlcNAc modification—a critical regulator of intracellular signaling and a high-value therapeutic target.

Executive Summary: The Glycoproteomic Challenge

In drug development, the "interactome"—the web of protein-protein interactions (PPIs)—is often modulated by post-translational modifications (PTMs). Among these, O-linked

"this compound" refers to a class of chemical probes used to visualize and enrich these modifications. While direct conjugates (GlcNAc linked to Biotin) exist for in vitro lectin assays, the most powerful application for interactomics involves Chemoenzymatic Labeling or Metabolic Oligosaccharide Engineering (MOE) . These techniques generate a GlcNAc-Biotin moiety in situ, allowing researchers to capture the "Glyco-Interactome" with high specificity.

This guide details the mechanism, workflow, and protocols for utilizing these probes to identify glycoprotein binding partners and map signaling networks.

The Chemistry of the Probe

To study interactions, we must first distinguish between the two primary forms of "this compound" probes:

A. The Direct Conjugate (In Vitro Bait)

-

Structure:

-Acetylglucosamine anomerically linked to Biotin via a spacer (e.g., PEG or alkyl chain). -

Application: Used as a "bait" molecule in Surface Plasmon Resonance (SPR) or affinity chromatography to identify proteins that bind to GlcNAc (e.g., Lectins like WGA, or specific antibodies).

-

Limitation: Cannot cross cell membranes; cannot label endogenous proteins.

B. The Bioorthogonal Precursor (In Situ Labeling)

-

Structure: An analog of GlcNAc or UDP-GlcNAc containing a "chemical handle" (Azide or Alkyne).[1][2]

-

Mechanism: The handle is installed onto the protein enzymatically or metabolically. Subsequently, a Biotin-Alkyne or Biotin-Azide probe is attached via Click Chemistry (CuAAC).[1]

-

Result: A protein covalently modified with an [O-GlcNAc]-[Linker]-[Biotin] adduct.

-

Advantage: Enables the enrichment of the entire O-GlcNAc proteome and its associated complexes from live cells or lysates.

Mechanism of Action: Chemoenzymatic Tagging